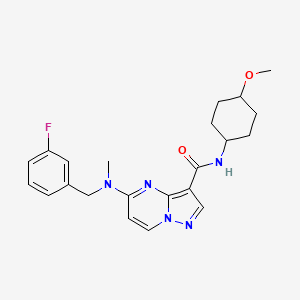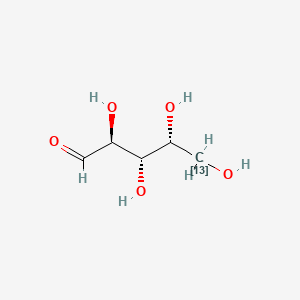
D-Lyxose-13C-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Lyxose-13C-4 is a stable isotope-labeled compound of D-Lyxose, a naturally occurring pentose sugar. The labeling with carbon-13 at the fourth carbon position makes it particularly useful in various scientific research applications, especially in the fields of biochemistry and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Lyxose-13C-4 can be synthesized from D-galactose through a series of chemical reactions. The process involves the oxidation of D-galactose to D-galactonic acid, followed by the conversion to its calcium or barium salt. This salt is then subjected to oxidative degradation, typically using trifluoroacetate ferric as a catalyst .
Industrial Production Methods
The industrial production of this compound involves the use of advanced biotechnological methods. Enzymatic conversion using D-lyxose isomerase, which catalyzes the isomerization of D-xylulose to D-lyxose, is a preferred method due to its high specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
D-Lyxose-13C-4 undergoes various chemical reactions, including:
Oxidation: Conversion to D-lyxonic acid.
Reduction: Formation of D-lyxitol.
Isomerization: Conversion to D-xylulose.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like bromine water.
Reduction: Sodium borohydride is commonly used.
Isomerization: Catalyzed by enzymes such as D-lyxose isomerase.
Major Products
Oxidation: D-lyxonic acid.
Reduction: D-lyxitol.
Isomerization: D-xylulose.
Wissenschaftliche Forschungsanwendungen
D-Lyxose-13C-4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the enzymatic pathways involving pentose sugars.
Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolic fate of drugs.
Industry: Employed in the production of functional sugars and biofuels
Wirkmechanismus
The mechanism of action of D-Lyxose-13C-4 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. For instance, D-lyxose isomerase catalyzes the isomerization of D-lyxose to D-xylulose, a key step in the pentose phosphate pathway. The metal coordinating histidine residue H75 acts as an acid catalyst for ring opening, while E88 captures the proton, forming a cis-enediol intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Xylose: A structural isomer of D-Lyxose.
D-Arabitol: A sugar alcohol derived from D-xylose.
D-Xylulose: An isomerization product of D-Lyxose
Uniqueness
D-Lyxose-13C-4 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This labeling provides a significant advantage in research applications where understanding the detailed metabolic pathways is crucial .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i2+1 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-IAAYJPMJSA-N |
Isomerische SMILES |
[13CH2]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


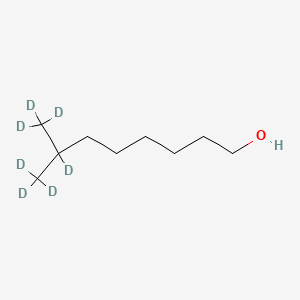


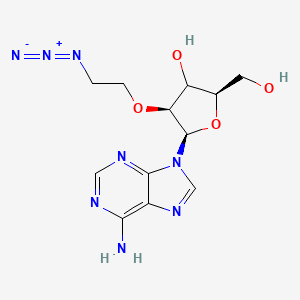

![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
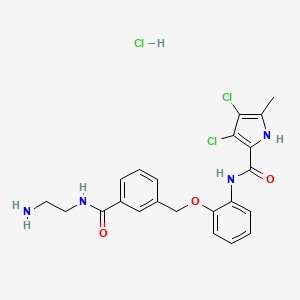

![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
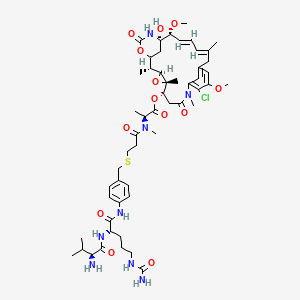
![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
